1-{[4-(Aminomethyl)phenyl]methyl}-1,2-dihydropyridin-2-one
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Overview
Description
1-{[4-(Aminomethyl)phenyl]methyl}-1,2-dihydropyridin-2-one is a heterocyclic compound with a molecular formula of C13H14N2O It is characterized by the presence of a pyridinone ring fused with a phenyl group that contains an aminomethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(Aminomethyl)phenyl]methyl}-1,2-dihydropyridin-2-one typically involves the reaction of 4-(aminomethyl)benzaldehyde with a suitable pyridinone precursor under controlled conditions. One common method involves the condensation of 4-(aminomethyl)benzaldehyde with 2-pyridone in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to achieve high-quality output.
Chemical Reactions Analysis
Types of Reactions
1-{[4-(Aminomethyl)phenyl]methyl}-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinone ring to a dihydropyridine derivative.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-{[4-(Aminomethyl)phenyl]methyl}-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-{[4-(Aminomethyl)phenyl]methyl}-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The aminomethyl group can form hydrogen bonds with target proteins, while the pyridinone ring can participate in π-π interactions, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-amino-4-arylpyridin-2-one derivatives: These compounds share a similar pyridinone core but differ in the substituents on the phenyl ring.
Pyrrolidine derivatives: These compounds have a five-membered ring structure and are used in various medicinal applications.
Uniqueness
1-{[4-(Aminomethyl)phenyl]methyl}-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminomethyl group enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
1-[[4-(aminomethyl)phenyl]methyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-9-11-4-6-12(7-5-11)10-15-8-2-1-3-13(15)16/h1-8H,9-10,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUBTTPBPWMLEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC2=CC=C(C=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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